molecular formula C11H12O2S B6609709 1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2866334-63-4

1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B6609709
CAS No.: 2866334-63-4
M. Wt: 208.28 g/mol
InChI Key: VEOZPAYFGRBWKC-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)bicyclo[211]hexane-2-carboxylic acid is a compound that features a bicyclic hexane structure with a thiophene ring attached to it

Chemical Reactions Analysis

1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur under different conditions, depending on the substituents involved. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared to other similar compounds, such as:

    Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with different structural properties and applications.

    Bicyclo[3.1.1]heptane: Similar in structure but with a different ring size and reactivity.

The uniqueness of this compound lies in its combination of a thiophene ring with a bicyclic hexane structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-thiophen-2-ylbicyclo[2.1.1]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c12-10(13)8-4-7-5-11(8,6-7)9-2-1-3-14-9/h1-3,7-8H,4-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOZPAYFGRBWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C2)(C1C(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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